Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H6F3NaO2S and a molecular weight of 246.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is used as a reagent in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to introduce sulfonyl groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the sulfonyl group replaces a leaving group in the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- Sodium 2-(trifluoromethyl)benzene-1-sulfinate
- Sodium 4-methyl-2-(trifluoromethyl)benzene-1-sulfinate
- Sodium 3-methyl-5-(trifluoromethyl)benzene-1-sulfinate
Comparison: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds .
Biological Activity
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with notable potential in biological applications due to its unique chemical structure. This compound features a sulfonate group attached to a substituted aromatic ring, which includes both a methyl group and a trifluoromethyl group. The molecular formula is C₉H₈F₃NaO₂S, with a molecular weight of approximately 250.15 g/mol. The presence of electron-withdrawing and electron-donating groups significantly influences its reactivity and interactions with biological systems.
The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological contexts. The sulfonate moiety can engage in various interactions with biomolecules, potentially leading to novel therapeutic applications. Understanding the biological activity of this compound requires examining its synthesis, reactivity, and interactions with biological targets.
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of appropriate precursors in the presence of sodium sulfinate. The synthetic routes often yield high purity and good yields, which are critical for subsequent biological studies .
Mechanistic Insights
Research indicates that this compound may interact with enzymes or receptors due to its unique electronic properties. These interactions can lead to alterations in enzyme activity or receptor binding, which are essential for drug design and development.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that compounds containing sulfonate groups exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have demonstrated significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
- Antiviral Properties : A study focused on sulfonate derivatives reported that certain compounds exhibited antiviral activity against Tobacco Mosaic Virus (TMV). This compound's structural characteristics may enhance its efficacy against viral pathogens .
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes by sulfonate compounds have revealed that this compound could act as a competitive inhibitor for certain targets involved in metabolic pathways, thus playing a role in metabolic regulation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Sodium 2-(trifluoromethyl)benzene-1-sulfinate | Lacks methyl group | Simpler structure; different reactivity profile |
Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinate | Fluoro group at para position | Different substitution pattern affecting reactivity |
Sodium 2-fluoro-5-(trifluoromethyl)benzenesulfinate | Fluoro group at ortho position | Unique positioning enhances electrophilicity |
This table highlights the unique reactivity characteristics of this compound compared to its analogs, emphasizing its potential applications in chemical synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H6F3NaO2S |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
sodium;2-methyl-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7F3O2S.Na/c1-5-2-3-6(8(9,10)11)4-7(5)14(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
WNLHGKHCMQJUEJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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